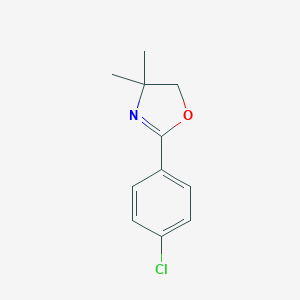
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, also known as CDDO, is a synthetic compound that belongs to the triterpenoid family. It is a potent anti-inflammatory and antioxidant agent that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole exerts its effects through multiple mechanisms of action. It activates the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. It also inhibits NF-κB, a transcription factor that promotes inflammation and cancer. Additionally, it induces apoptosis in cancer cells and inhibits angiogenesis, the process by which new blood vessels are formed.
Effets Biochimiques Et Physiologiques
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has been shown to have several biochemical and physiological effects. It reduces oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. It also inhibits the proliferation of cancer cells and induces apoptosis. Furthermore, it has neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several advantages for lab experiments. It is a potent and selective compound that can be easily synthesized in large quantities. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are some limitations to its use in lab experiments. It is a highly reactive compound that can undergo oxidation and degradation, which can affect its stability and efficacy. Additionally, its effects may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for research on 2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. One area of interest is its potential use in combination with other drugs for the treatment of cancer and other diseases. It has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models. Another area of interest is its potential use in the prevention and treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and formulation of 2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole for therapeutic use.
Méthodes De Synthèse
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is synthesized from the natural triterpenoid compound, ursolic acid. The synthesis involves several steps, including oxidation, cyclization, and chlorination. The final product is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have potent anti-inflammatory, antioxidant, and anticancer properties.
Propriétés
Numéro CAS |
33554-30-2 |
|---|---|
Nom du produit |
2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole |
Formule moléculaire |
C11H12ClNO |
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C11H12ClNO/c1-11(2)7-14-10(13-11)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3 |
Clé InChI |
XCQDCQKNZXMXGM-UHFFFAOYSA-N |
SMILES |
CC1(COC(=N1)C2=CC=C(C=C2)Cl)C |
SMILES canonique |
CC1(COC(=N1)C2=CC=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



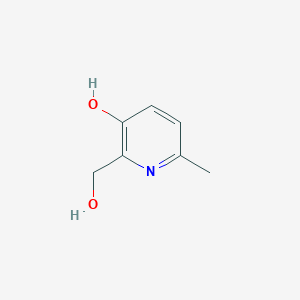
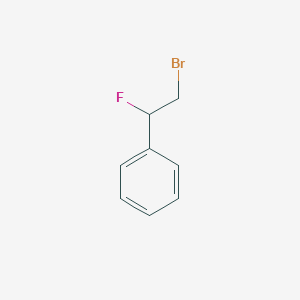
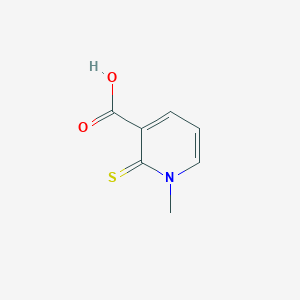
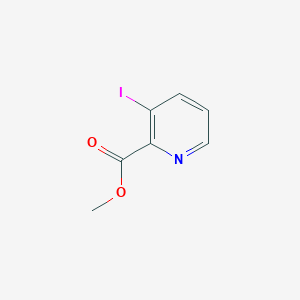
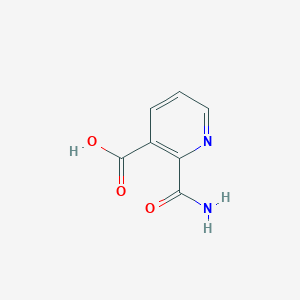
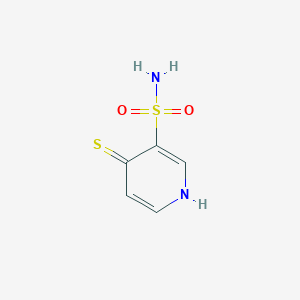
![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)
![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)



![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)
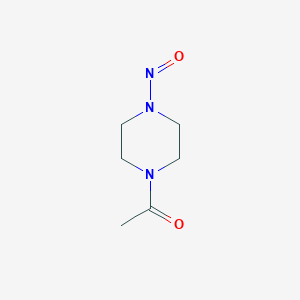
![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)